2-Methylcyclohexyl acetate

Description

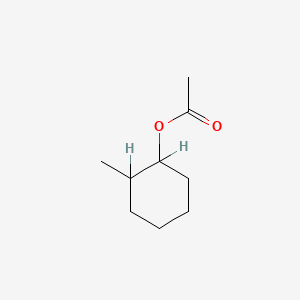

Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIJALHGMKJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863609 | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5726-19-2 | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5726-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005726192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5726-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Methylcyclohexyl Acetate

This technical guide provides a comprehensive analysis of 2-Methylcyclohexyl Acetate , designed for researchers and drug development professionals.[1] It moves beyond standard datasheets to explore the stereochemical drivers of reactivity, synthesis kinetics, and industrial applications.

Chemical Class: Alicyclic Ester | CAS: 5726-19-2 | Molecular Formula: C

Executive Summary

2-Methylcyclohexyl acetate is a structural analog of cyclohexyl acetate, distinguished by the steric influence of the methyl group at the C2 position. While primarily utilized as a high-performance solvent in the anthraquinone process for hydrogen peroxide production and as a fragrance ingredient, its value in research lies in its conformational isomerism .[1] The molecule serves as a model system for studying steric hindrance in ester hydrolysis and the kinetics of axial vs. equatorial functionalization. This guide dissects the stereoselective properties that dictate its synthesis and stability.[1]

Chemical Identity & Stereochemical Dynamics

The physicochemical behavior of 2-methylcyclohexyl acetate is governed by the spatial arrangement of the methyl and acetate substituents.[1] Unlike simple aliphatic esters, the cyclohexane ring introduces rigid conformational constraints.

Conformational Analysis

The molecule exists as two geometric isomers: cis and trans.[1][2] Their stability and reactivity are dictated by A-values (conformational free energy differences).[1]

-

Methyl Group A-value: ~1.70 kcal/mol (Strong preference for equatorial).[1]

-

Acetate Group A-value: ~0.71 kcal/mol (Moderate preference for equatorial).[1]

The Stereochemical Hierarchy

-

Trans-Isomer (Thermodynamically Preferred):

-

Cis-Isomer (Kinetically Distinct):

-

Configuration: The methyl and acetate groups are on the same side.[1]

-

Conformation: The bulky methyl group forces the ring to adopt a conformation where the methyl is equatorial and the acetate is axial (1e, 2a).

-

Reactivity: The axial acetate group is sterically crowded by the C3 and C5 axial hydrogens, significantly retarding attack by nucleophiles (e.g., in hydrolysis) compared to the equatorial acetate of the trans isomer.

-

Visualization of Stereochemistry

The following diagram illustrates the conformational relationships and the relative stability based on steric bulk.

Figure 1: Conformational energy landscape. The methyl group acts as a "locking" anchor, forcing the acetate group into an exposed equatorial position (trans) or a shielded axial position (cis).

Synthesis & Manufacturing Protocols

The industrial and laboratory synthesis follows a two-stage pathway starting from o-cresol.[1] The stereoselectivity of the hydrogenation step is critical, as it sets the ratio for the final ester product.

Synthesis Pathway[1]

-

Hydrogenation: o-Cresol is reduced to 2-methylcyclohexanol using Raney Nickel.[1][6] This yields a mixture of cis and trans alcohols.[1][3]

-

Esterification: The alcohol mixture reacts with acetic acid.[1][3]

Figure 2: Synthetic pathway illustrating the kinetic advantage of the trans-isomer during esterification.

Protocol: Acid-Catalyzed Esterification (Lab Scale)

Objective: Synthesize 2-methylcyclohexyl acetate with high conversion.

Reagents: 2-Methylcyclohexanol (0.1 mol), Acetic Acid (0.15 mol), Cyclohexane (solvent/entrainer), NaHSO

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Charge flask with alcohol, acetic acid, and catalyst. Add cyclohexane to facilitate water removal (azeotropic distillation).[1]

-

Reflux: Heat to 100–120°C. Monitor water collection in the Dean-Stark trap.

-

Checkpoint: Reaction completion is indicated when water evolution ceases (approx. 2-3 hours).[1]

-

-

Workup: Cool mixture. Wash with saturated NaHCO

(to remove excess acid) followed by brine.[1] -

Purification: Dry organic layer over MgSO

. Filter and perform fractional distillation under reduced pressure.-

Target BP: ~69°C at 16 mmHg (or ~182°C at atm).[1]

-

Physicochemical Properties

Data summarized below represents the racemic mixture unless specified.

| Property | Value | Notes |

| Molecular Weight | 156.22 g/mol | |

| Boiling Point | 182–186 °C | At 760 mmHg |

| Density | 0.947 – 0.951 g/mL | At 20 °C |

| Refractive Index | 1.440 – 1.445 | At 20 °C |

| Flash Point | 66–68 °C | Closed Cup |

| Solubility (Water) | 0.44 g/L | Hydrophobic |

| LogP | 2.75 | Lipophilic |

| Odor Profile | Fruity, Apple, Woody | Trans isomer is often described as "cleaner" |

Reactivity & Stability

Hydrolysis Kinetics

In alkaline environments, 2-methylcyclohexyl acetate undergoes saponification.[1]

-

Mechanism: B

2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] -

Stereochemical Effect: The trans isomer (equatorial acetate) hydrolyzes faster than the cis isomer (axial acetate).[7] The axial position hinders the approach of the hydroxide ion to the carbonyl carbon.

-

Implication: In biological systems (e.g., esterase metabolism), the trans isomer is cleared more rapidly.

Pyrolysis (Elimination)

At high temperatures (>400°C), the ester undergoes pyrolytic cis-elimination (Chugaev-type reaction mechanism).[1]

-

Trans-Isomer Product: Predominantly yields 3-methylcyclohexene .[1][3]

-

Cis-Isomer Product: Yields a mixture of 1-methylcyclohexene and 3-methylcyclohexene.[1][3]

Applications in Research & Industry

H O Production (Anthraquinone Process)

2-Methylcyclohexyl acetate is a critical working solvent for the extraction step.[1][3]

-

Function: It possesses a high partition coefficient for hydrogen peroxide and excellent solubility for the quinone carrier.[1][3]

-

Advantage: Its resistance to oxidation and low water solubility prevents emulsion formation, optimizing the yield of H

O

Fragrance & Flavor

Used as a modifier in fruity and woody accords.[1]

-

Olfactory Science: The trans isomer contributes a "lift" to apple and banana notes, while the cis isomer adds body/substantivity.

References

-

PubChem. (2025).[1][8] 2-Methylcyclohexyl acetate - Compound Summary. National Library of Medicine.[1] [Link][1]

-

Chapman, N. B., et al. (1960).[1][4] Conformation and Reactivity.[1][3][5][9] Part II. Kinetics of Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society.[1] [Link]

-

ECHA. (2023). Registration Dossier: 2-Methylcyclohexyl acetate. European Chemicals Agency.[1][8] [Link][1]

-

Atul Ltd. (2019).[1] Technical Data Sheet: 2-Methylcyclohexyl acetate. [Link][1]

Sources

- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. trans-2-Methylcyclohexyl Acetate for Research [benchchem.com]

- 4. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. globethesis.com [globethesis.com]

- 7. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Whitepaper: 2-Methylcyclohexyl Acetate (CAS 5726-19-2)

Stereochemical Analysis, Synthetic Protocols, and Biocatalytic Utility

Executive Summary

2-Methylcyclohexyl acetate (CAS 5726-19-2) is a cycloaliphatic ester widely utilized as a fragrance ingredient and a specialized solvent.[1] However, in the context of pharmaceutical research and drug development, its primary value lies in its role as a chiral building block and a model substrate for enzymatic kinetic resolution .

This guide addresses the technical requirements for synthesizing, characterizing, and resolving this molecule. Unlike simple aliphatic esters, 2-methylcyclohexyl acetate possesses two chiral centers (C1 and C2), leading to complex stereochemistry (cis/trans diastereomers and their respective enantiomers) that dictates its reactivity and biological interaction.

| Parameter | Technical Specification |

| CAS Number | 5726-19-2 (Generic/Mixed Isomers) |

| IUPAC Name | (2-methylcyclohexyl) acetate |

| Molecular Formula | C |

| Molecular Weight | 156.22 g/mol |

| Boiling Point | ~182 °C (at 760 mmHg) |

| Density | 0.94–0.95 g/mL (25 °C) |

| Solubility | Immiscible in water; Soluble in EtOH, Et |

| Key Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), Combustible |

Chemical Architecture & Stereoisomerism

The reactivity and stability of 2-methylcyclohexyl acetate are governed by cyclohexane conformational analysis. The CAS 5726-19-2 designation typically refers to a mixture of cis and trans isomers.

2.1 Conformational Analysis

-

Trans-Isomer: The thermodynamically preferred conformer places both the methyl group (C2) and the acetate group (C1) in equatorial positions (

), minimizing 1,3-diaxial interactions. -

Cis-Isomer: In the cis configuration, one substituent must be axial while the other is equatorial (

or

2.2 NMR Distinction

Researchers must use

-

Trans-2-Methylcyclohexyl acetate: The proton at C1 is axial. It exhibits a large vicinal coupling constant with the axial proton at C2 (

). -

Cis-2-Methylcyclohexyl acetate: The proton at C1 is equatorial (assuming the larger methyl group locks the ring with methyl-equatorial). The coupling to C2 is equatorial-axial (

).

Synthetic Pathways & Process Optimization

Two distinct pathways are relevant: Chemical Synthesis (for bulk material) and Enzymatic Kinetic Resolution (for obtaining enantiopure chiral intermediates for drug synthesis).

3.1 Pathway Visualization

Figure 1: Comparison of bulk chemical synthesis versus biocatalytic kinetic resolution for isolating specific stereoisomers.

Experimental Protocols

Protocol A: Bulk Chemical Synthesis (Acid Catalysis)

Objective: High-yield synthesis of the racemic ester mixture. Mechanism: Fischer Esterification.

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

-

Charge: Add 2-methylcyclohexanol (1.0 eq, 114.2 g) and Acetic Acid (1.5 eq, 90.1 g).

-

Catalyst: Add p-Toluenesulfonic acid (pTSA) (1 mol%) or an acidic cation exchange resin (e.g., Amberlyst-15) for easier workup.

-

Solvent: Add Cyclohexane or Toluene (150 mL) as an entrainer to remove water azeotropically.

-

Reaction: Heat to reflux (~110–120 °C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

-

Workup:

-

Cool to room temperature.

-

Wash organic layer with Sat. NaHCO

(2 x 100 mL) to neutralize excess acid. -

Wash with Brine (100 mL).

-

Dry over anhydrous MgSO

.

-

-

Purification: Distill under reduced pressure. Collect fraction boiling at ~75–80 °C (20 mmHg).

Protocol B: Enzymatic Kinetic Resolution (Chiral Separation)

Objective: Isolation of enantiopure (1R,2R)-acetate and (1S,2S)-alcohol.[6] Relevance: This method is critical in drug development for generating chiral scaffolds without using toxic heavy metal chiral catalysts.

-

Enzyme Preparation: Use Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435).

-

Reaction Medium: In a 20 mL vial, dissolve racemic trans-2-methylcyclohexanol (100 mg) in dry Hexane or MTBE (5 mL).

-

Acyl Donor: Add Vinyl Acetate (3.0 eq). The use of vinyl acetate makes the reaction irreversible due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).

-

Incubation: Add CAL-B (20 mg/mmol substrate). Shake at 30 °C at 200 rpm.

-

Monitoring: Monitor via Chiral GC or HPLC.

-

Termination: Filter off the immobilized enzyme (enzyme can be recycled).

-

Separation: Evaporate solvent. Separate the formed (1R,2R)-2-methylcyclohexyl acetate from the unreacted (1S,2S)-2-methylcyclohexanol via flash column chromatography (Silica gel; Hexane:EtOAc gradient).

Biological Implications & Metabolism

In a pharmacological context, the stability of the ester bond is the primary variable. Upon systemic entry, 2-methylcyclohexyl acetate acts as a prodrug-like moiety, releasing the alcohol and acetic acid.

5.1 Metabolic Hydrolysis Pathway

Figure 2: Metabolic fate of 2-methylcyclohexyl acetate mediated by nonspecific carboxylesterases.

5.2 Toxicology & Safety (SDS Summary)

-

Acute Toxicity: Generally low order of toxicity. LD50 (Oral, Rat) > 2000 mg/kg (estimated based on structural analogues).

-

Irritation: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

-

Sensitization: Potential for skin sensitization; handle with nitrile gloves.

-

Handling: Avoid mist formation. Use in a fume hood to prevent inhalation of vapors which may cause respiratory tract irritation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2-Methylcyclohexyl acetate - Gas Chromatography and Mass Spectral Data. NIST Chemistry WebBook, SRD 69.[10] Retrieved from [Link]

-

Almac Group. Efficient kinetic bioresolution of 2-nitrocyclohexanol. (Reference for Lipase-mediated resolution protocols on cyclohexane rings). Retrieved from [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. Cyclohexylmethyl Acetate synthesis - chemicalbook [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 4-tert-Butylcyclohexyl acetate, mixture of cis and trans 99 32210-23-4 [sigmaaldrich.com]

- 5. CAS 5726-19-2: 2-Methylcyclohexyl acetate | CymitQuimica [cymitquimica.com]

- 6. almacgroup.com [almacgroup.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 9. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]

- 10. 2-methylcyclohexyl acetate [webbook.nist.gov]

physical properties of 2-Methylcyclohexyl acetate

Executive Summary

2-Methylcyclohexyl acetate (CAS 5726-19-2) represents a critical scaffold in both the fragrance industry and organic synthesis. Structurally, it serves as a model for studying conformational mobility in substituted cyclohexanes. Functionally, it is a high-boiling solvent used in the anthraquinone process for hydrogen peroxide production and a fragrance ingredient valued for its fruity, woody, and pineapple-like olfactory notes.[1]

This guide provides a rigorous analysis of its physical properties, emphasizing the thermodynamic distinctions between cis- and trans- diastereomers. It further details a self-validating synthesis protocol and the analytical metrics required for pharmaceutical-grade characterization.

Molecular Architecture & Stereochemistry

The physicochemical behavior of 2-methylcyclohexyl acetate is dictated by its conformational isomerism. Unlike planar aromatics, the cyclohexane ring adopts a non-planar chair conformation.

Conformational Analysis

The molecule possesses two chiral centers at C1 and C2, leading to four stereoisomers (two enantiomeric pairs). However, the critical physical distinction lies between the cis and trans diastereomers.

-

Trans-Isomer (Thermodynamic Product): In the trans-1,2-disubstituted cyclohexane, both the methyl group (C2) and the acetoxy group (C1) can occupy equatorial positions (diequatorial). This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable and typically the major constituent in equilibrium mixtures.

-

Cis-Isomer (Kinetic/Minor Product): The cis-isomer forces one substituent into an axial position while the other remains equatorial. The resulting steric strain (A-value penalty) increases the internal energy, slightly altering the boiling point and significantly impacting the odor threshold.

Stereochemical Pathway Visualization

The following diagram illustrates the relationship between the precursor (o-cresol) and the resulting stereochemical outcomes.

Figure 1: Stereochemical divergence during the hydrogenation and subsequent esterification of o-cresol.

Physicochemical Data Profile

The following data represents the aggregate properties for the commercial mixture (typically predominantly trans). Where specific isomer data is critical, it is noted.

| Property | Value / Range | Unit | Condition / Note |

| Molecular Weight | 156.22 | g/mol | C₉H₁₆O₂ |

| Physical State | Liquid | - | Clear, Colorless |

| Boiling Point | 182.0 – 186.2 | °C | @ 760 mmHg |

| Density | 0.947 – 0.951 | g/cm³ | @ 20°C |

| Refractive Index | 1.440 – 1.445 | Indicative of purity | |

| Flash Point | 66 (Closed Cup) | °C | Combustible |

| Vapor Pressure | ~0.8 | mmHg | @ 25°C (Predicted) |

| Solubility (Water) | < 0.1 | wt% | Insoluble |

| Solubility (Solvents) | Miscible | - | Ethanol, Ether, Acetone |

| Odor Profile | Fruity, Woody | - | Notes of banana/pineapple |

Critical Insight: The density of 2-methylcyclohexyl acetate (~0.95 g/mL) is lower than water but higher than many aliphatic esters. This specific gravity is crucial during extraction protocols; it will form the upper layer in chlorinated solvent extractions but the upper layer in aqueous washes.

Synthesis & Purification Protocol

Objective: Synthesis of 2-methylcyclohexyl acetate via Fischer Esterification. Precursor: 2-Methylcyclohexanol (commercial mixture). Scale: Laboratory (100 mmol).

Reagents

-

2-Methylcyclohexanol (11.4 g, 100 mmol)

-

Acetic Anhydride (12.3 g, 120 mmol) – Preferred over acetic acid for higher yield.

-

Pyridine (Catalytic amount) or Phosphoric Acid (H₃PO₄)

-

Dichloromethane (DCM) – Solvent

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylcyclohexanol in 50 mL of DCM.

-

Mechanistic Note: DCM is used to moderate the exotherm. Acetic anhydride provides the acylium ion equivalent, which is more electrophilic than acetic acid.

-

-

Addition: Add pyridine (0.5 mL) as a catalyst. Slowly add acetic anhydride dropwise over 15 minutes.

-

Caution: The reaction is exothermic. Monitor temperature to maintain gentle reflux.

-

-

Reflux: Heat the mixture to reflux (approx. 45°C internal temp) for 3 hours. Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 8:2). The alcohol spot (

) should disappear, replaced by the ester spot ( -

Quench & Workup (Self-Validating Step):

-

Cool to room temperature.

-

Wash 1: Add 50 mL ice-cold water (Hydrolyzes excess anhydride).

-

Wash 2: Wash organic layer with 10% NaHCO₃ (Neutralizes acetic acid byproduct). Validation: Continue washing until effervescence (CO₂ evolution) ceases.

-

Wash 3: Wash with Brine (Saturated NaCl) to remove residual water.

-

-

Drying & Isolation: Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure (Rotary Evaporator).

-

Purification (Distillation): Perform vacuum distillation. Collect the fraction boiling at 75-80°C @ 15 mmHg.

Process Workflow Diagram

Figure 2: Operational workflow for the acetylation of 2-methylcyclohexanol.

Analytical Characterization

To ensure the material meets research or pharmaceutical standards, the following analytical signatures must be verified.

Gas Chromatography (GC-FID)

-

Column: DB-5 or equivalent non-polar capillary column.

-

Profile: The trans isomer typically elutes slightly later than the cis isomer due to its more elongated, planar shape interacting more with the stationary phase, though this depends heavily on the specific column polarity.

-

Acceptance Criteria: Purity >98.0%.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Diagnostic Signal (CHOAc): The methine proton at C1 is the key identifier.

-

Trans-isomer: The proton is axial . It appears as a triplet of doublets (td) around 4.5 ppm with large coupling constants (

Hz) due to axial-axial coupling with C2-H and C6-H. -

Cis-isomer: The proton is equatorial . It appears as a narrower multiplet (often a broad singlet or narrow quartet) due to small equatorial-axial/equatorial-equatorial couplings (

Hz).

-

-

Acetate Methyl: Singlet at ~2.05 ppm.

-

Ring Methyl: Doublet at ~0.9 ppm.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1735–1745 cm⁻¹ (Ester carbonyl).

-

C-O Stretch: Strong bands at 1240 cm⁻¹ and 1040 cm⁻¹.

-

Absence: No broad O-H stretch at 3400 cm⁻¹ (confirms complete conversion of alcohol).

References

-

National Institute of Standards and Technology (NIST). Acetic acid, cyclohexyl ester & derivatives - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link]

-

PubChem. 2-Methylcyclohexyl acetate (Compound).[8] National Library of Medicine. Available at: [Link]

-

Atul Ltd. Technical Data Sheet: 2-Methylcyclohexyl acetate.[8] Available at: [Link][4]

Sources

- 1. trans-2-Methylcyclohexyl Acetate for Research [benchchem.com]

- 2. globethesis.com [globethesis.com]

- 3. Enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate. A study on the bioactive conformation and chiral recognition of a moth sex pheromone component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atul.co.in [atul.co.in]

- 5. chemicalbull.com [chemicalbull.com]

- 6. Acetic acid, cyclohexyl ester [webbook.nist.gov]

- 7. Acetic acid, cyclohexyl ester [webbook.nist.gov]

- 8. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-Methylcyclohexyl Acetate Structural Isomers

Stereochemical Characterization, Synthesis, and Industrial Application

Executive Summary

2-Methylcyclohexyl acetate (2-MCHA) is a critical cycloaliphatic ester utilized primarily as a high-boiling solvent in the anthraquinone process for hydrogen peroxide production and as a functional fragrance ingredient (fruity/herbal notes).[1] Its utility is governed by its stereochemistry. The molecule possesses two chiral centers (C1 and C2), resulting in four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

For researchers and process chemists, the challenge lies not merely in synthesis, but in the stereoselective control and analytical differentiation of these isomers. The trans-isomer (diequatorial conformation) typically exhibits superior thermodynamic stability and distinct esterification kinetics compared to the cis-isomer.

Stereochemical Landscape & Conformational Analysis

The physicochemical behavior of 2-MCHA is dictated by the cyclohexane ring's chair conformation. Understanding the thermodynamic preference of substituents is the key to predicting reactivity and NMR spectral features.

Thermodynamic Stability[2]

-

Trans-Isomer: In the (1R,2R) or (1S,2S) configuration, both the methyl group and the acetoxy group can occupy equatorial positions simultaneously. This diequatorial conformation minimizes 1,3-diaxial steric interactions, making the trans-isomer the thermodynamic product.

-

Cis-Isomer: In the (1R,2S) or (1S,2R) configuration, one substituent must be axial while the other is equatorial. The equilibrium shifts to place the bulkier group (typically the acetoxy group, though comparable to methyl) in the equatorial position, but the presence of an axial substituent introduces significant steric strain (~1.7 kcal/mol difference).

Isomer Hierarchy Diagram

The following diagram illustrates the structural relationships and classification of the 2-MCHA isomers.

Figure 1: Stereochemical hierarchy of 2-Methylcyclohexyl acetate, highlighting the divergence between thermodynamically stable trans-isomers and sterically strained cis-isomers.

Analytical Characterization (NMR & GC)

Distinguishing cis from trans is a routine requirement in protocol validation. The most reliable method is 1H-NMR spectroscopy , specifically analyzing the carbinol proton at C1.

1H-NMR Distinction Protocol

The splitting pattern of the proton attached to the same carbon as the acetate group (H1) is diagnostic.

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) | Mechanistic Reason |

| H1 Conformation | Axial | Equatorial (predominant) | In trans, substituents are equatorial, forcing protons to be axial. |

| Coupling ( | Large (~10–12 Hz) | Small (~3–5 Hz) | Karplus equation: Axial-Axial dihedral angle is ~180° (large |

| Signal Width ( | Broad (> 20 Hz) | Narrow (< 12 Hz) | Sum of couplings is significantly larger for axial protons. |

| Chemical Shift | Upfield (lower ppm) | Downfield (higher ppm) | Equatorial protons are generally deshielded relative to axial protons. |

Gas Chromatography (GC) Profile

On non-polar columns (e.g., DB-5, HP-5):

-

Elution Order: The trans-isomer (lower boiling point due to more compact effective volume/lower dipole moment in some conformers) typically elutes before the cis-isomer.

-

Odor Profile:

-

Trans: Intense fruity, banana, pineapple.[1]

-

Cis: Milder, more herbal/minty nuances.

-

Synthesis & Experimental Protocol

The industrial standard involves the hydrogenation of o-cresol followed by esterification. This two-step process allows for stereocontrol at the hydrogenation stage.

Synthesis Workflow Diagram

Figure 2: Two-step synthesis pathway from o-cresol.[2] Stereochemistry is primarily determined during the hydrogenation step (Step 1).

Detailed Protocol: Acetylation of 2-Methylcyclohexanol

Note: This protocol assumes you have obtained 2-methylcyclohexanol (commercial or via hydrogenation). This step converts the alcohol to the acetate.

Reagents:

-

2-Methylcyclohexanol (mixed isomers): 114.2 g (1.0 mol)

-

Acetic Anhydride: 122.5 g (1.2 mol)

-

Catalyst: Conc. Sulfuric Acid (

): 0.5 mL -

Solvent: None (Neat reaction) or Cyclohexane (azeotropic removal of water if using Acetic Acid)

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Charging: Add 2-methylcyclohexanol and the acid catalyst to the flask.

-

Addition: Heat the mixture to 50°C. Dropwise add acetic anhydride over 45 minutes. The reaction is exothermic; maintain temperature between 60–70°C using an ice-water bath if necessary.

-

Reflux: Once addition is complete, heat the mixture to 100°C for 2 hours to ensure complete conversion. Monitor via TLC (Solvent: Hexane/EtOAc 9:1) or GC.[3][4]

-

Quenching: Cool to room temperature. Pour the reaction mixture into 200 mL of ice water to hydrolyze excess acetic anhydride.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL diethyl ether or ethyl acetate.

-

Neutralization: Wash the combined organic phases with Saturated

solution until effervescence ceases (pH ~7), followed by brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Perform fractional distillation under vacuum.

-

Target Fraction: Collect the fraction boiling at ~75–80°C at 15 mmHg.

-

Isomer Separation: Use a high-efficiency spinning band column if separation of cis and trans is required at this stage; otherwise, the product is a mixture.

-

Industrial Applications & Data Summary

Physicochemical Data Table

| Property | Value (Mixed Isomers) | Notes |

| CAS Number | 5726-19-2 | |

| Molecular Weight | 156.22 g/mol | |

| Boiling Point | 186–189°C | Trans boils slightly lower than cis |

| Density | 0.947 g/mL (20°C) | |

| Flash Point | 68°C (Closed Cup) | Combustible Liquid |

| Solubility | Water: 0.44 g/L | Highly soluble in alcohols, ethers |

| LogP | 2.75 | Lipophilic |

Application Context[1][3][4][6][11]

-

H2O2 Production (Anthraquinone Process): 2-MCHA is a preferred solvent because of its high distribution coefficient for quinones and resistance to oxidation. The trans-isomer is often preferred for its slightly lower viscosity and higher stability.

-

Fragrance: Used in "green" or "fruit" accords. The trans-isomer provides the "lift" (high volatility fruity notes), while the cis-isomer adds body (herbal/minty).

References

-

BenchChem. (2025).[5][6] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from 6

-

ChemicalBook. (2024).[7] 2-Methylcyclohexyl acetate - Safety Data Sheet. Retrieved from 7[7]

-

Globe Thesis. (2005). Synthesis Of 2-methylcyclohexyl Acetate. Retrieved from 8

-

Scent.vn. (n.d.). 2-Methylcyclohexyl acetate (CAS 5726-19-2): Odor profile, Properties. Retrieved from 9

-

Atul Ltd. (2019). 2-Methylcyclohexyl acetate Technical Data Sheet. Retrieved from 3

Sources

- 1. trans-2-Methylcyclohexyl Acetate for Research [benchchem.com]

- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 3. atul.co.in [atul.co.in]

- 4. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. globethesis.com [globethesis.com]

- 9. scent.vn [scent.vn]

Technical Guide: Synthesis of 2-Methylcyclohexyl Acetate from o-Cresol

[1][2]

Executive Summary & Strategic Analysis

This guide details the synthesis of 2-Methylcyclohexyl acetate (2-MCHA) starting from o-cresol .[1][2] While often viewed as a commodity chemical for solvent applications (anthraquinone process) and fragrance formulation (fruity/woody notes), the synthesis represents a critical case study in stereoselective alicyclic functionalization .

The core challenge lies not in the connectivity, but in the stereochemistry . The hydrogenation of o-cresol generates two diastereomers: cis- and trans-2-methylcyclohexanol.[2][3]

-

Thermodynamics: The trans-isomer (diequatorial) is thermodynamically more stable.

-

Kinetics: The cis-isomer often forms as the kinetic product during surface catalysis.

-

Reactivity: The trans-alcohol esterifies significantly faster than the cis-alcohol due to the unhindered equatorial hydroxyl group.[2]

This protocol prioritizes the isolation of the trans-isomer for maximum yield and stability, utilizing a "self-validating" workflow where intermediate analysis dictates the progression to the next step.

Reaction Pathway & Mechanism[3][5]

The synthesis proceeds via a two-stage sequence:

-

Heterogeneous Catalytic Hydrogenation: Reduction of the aromatic ring.

-

Nucleophilic Acyl Substitution (Esterification): Conversion of the alcohol to the acetate ester.

Diagram 1: Synthetic Pathway & Stereochemistry

Caption: Reaction scheme illustrating the bifurcation of stereoisomers. Note the preferential esterification of the trans-isomer.[2]

Step 1: Catalytic Hydrogenation of o-Cresol[1][4][5][6][7]

Objective: Reduce the aromatic ring to a cyclohexane ring while controlling the cis/trans ratio. Critical Decision: Catalyst Selection.

-

Rhodium (Rh/C): Favors cis-isomer (90%+) under mild conditions.

-

Raney Nickel: Favors trans-isomer at high temperatures (>150°C) due to isomerization.

-

Recommendation: Use Raney Nickel if thermodynamic stability (trans) is desired. Use 5% Rh/Alumina if the cis-fragrance profile is required. The protocol below uses Raney Nickel for industrial relevance and cost-efficiency.

Protocol 1: High-Pressure Hydrogenation (Raney Ni)[2]

Safety Warning: Raney Nickel is pyrophoric (ignites in air). Hydrogen gas at high pressure presents an explosion hazard. Operate only in a rated blast shield/autoclave.

| Parameter | Specification |

| Reagents | o-Cresol (1.0 equiv), Raney Nickel (5 wt%), Ethanol (Solvent, optional) |

| Pressure | 50 bar (725 psi) H₂ |

| Temperature | 150°C - 170°C |

| Time | 4 - 6 hours (Monitor H₂ uptake) |

Step-by-Step Methodology:

-

Loading: In a nitrogen-purged glovebox, load the autoclave liner with o-Cresol (50g) and Raney Nickel slurry (2.5g). Note: o-Cresol melts at ~30°C; if solid, melt gently before loading or use ethanol solvent.

-

Purge: Seal the autoclave. Purge 3x with N₂ (10 bar) to remove oxygen. Purge 3x with H₂ (10 bar).

-

Reaction: Pressurize to 50 bar H₂. Heat to 160°C. Stirring speed must be high (>800 rpm) to overcome gas-liquid mass transfer limitations.

-

Self-Validation (Endpoint): Monitor the pressure reservoir. The reaction is complete when H₂ consumption plateaus (rate < 0.1 bar/min).

-

Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (keep wet to prevent ignition).

-

Analysis: Analyze filtrate by GC-FID. Expect a mixture of cis and trans isomers.[2][3][4]

Step 2: Esterification (O-Acylation)

Objective: Convert 2-methylcyclohexanol to 2-methylcyclohexyl acetate. Mechanism: Nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acylating agent. Reagent Choice:

-

Industrial: Acetic Acid + Acid Catalyst (Equilibrium limited, requires water removal).

-

Research/High-Purity:Acetic Anhydride + DMAP (Irreversible, high yield, cleaner workup).

Protocol 2: DMAP-Catalyzed Acetylation

This method is chosen for its robustness and ability to drive the reaction to completion under mild conditions.

| Parameter | Specification |

| Reagents | 2-Methylcyclohexanol (Crude from Step 1), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DMAP (1 mol%) |

| Solvent | Dichloromethane (DCM) or neat |

| Temperature | 0°C to Room Temperature |

| Yield Target | >95% |

Step-by-Step Methodology:

-

Setup: Flame-dry a 250mL round-bottom flask. Add 2-methylcyclohexanol (20g, 175 mmol), Pyridine (21 mL), and DMAP (0.2g) in DCM (100 mL).

-

Addition: Cool to 0°C in an ice bath. Add Acetic Anhydride (20 mL, 210 mmol) dropwise via an addition funnel over 20 minutes to control exotherm.

-

Reaction: Remove ice bath and stir at room temperature for 3 hours.

-

Self-Validation (TLC/GC): Spot TLC (Hexane/EtOAc 8:1). Stain with KMnO₄. The reaction is complete when the lower Rf alcohol spot disappears.

-

Quench: Add saturated NH₄Cl solution (50 mL) to quench excess anhydride.

-

Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

-

Drying: Dry over MgSO₄ and concentrate in vacuo.

Purification & Analytical Characterization

The crude product will contain both cis and trans esters.

Purification Strategy: Fractional Distillation

Due to the conformational rigidity, the isomers have slightly different boiling points.

-

Apparatus: Vigreux column or Spinning Band Distillation system.

-

Conditions: Vacuum distillation (e.g., 15 mmHg).

-

Boiling Points:

-

trans-2-MCHA: ~78-79°C at 15 mmHg.

-

cis-2-MCHA: ~82-83°C at 15 mmHg.

-

Note: Trans usually boils lower due to more compact effective volume in the diequatorial conformation.

-

Diagram 2: Analytical Workflow

Caption: Analytical validation workflow ensuring isomeric purity.

Characterization Data (Expected)

-

GC-MS: Molecular ion peak (

) at m/z 156. Fragmentation peaks at m/z 96 (loss of acetic acid, cyclohexene formation). -

1H-NMR (CDCl₃, 400 MHz):

-

CHOAc proton:

-

cis-isomer: Multiplet at

4.8-4.9 ppm (narrower coupling, equatorial/axial avg). -

trans-isomer: Triplet of doublets (td) at

4.5-4.6 ppm (large axial-axial coupling,

-

-

Acetate Methyl: Singlet at

2.05 ppm. -

Ring Methyl: Doublet at

0.9 ppm.

-

References

-

MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen. (Catalytic mechanisms and conditions).[5] Available at: [Link]

-

Google Patents. Synthesis method for 2-methylcyclohexyl acetate (CN105315156A). (Specific industrial protocols for hydrogenation and esterification).[2] Available at:

-

Organic Syntheses. Preparation of (S)-2-Allyl-2-Methylcyclohexanone. (Related cyclohexanone/cyclohexanol functionalization techniques). Available at: [Link]

-

The Good Scents Company. trans-2-methylcyclohexyl acetate odor properties. (Fragrance profile and physical properties).[2][6][7][8][9] Available at: [Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. trans-2-Methylcyclohexyl Acetate for Research [benchchem.com]

- 3. brainly.com [brainly.com]

- 4. Solved 1)2-Methycyclohexanol is prepared commercially by | Chegg.com [chegg.com]

- 5. The gas phase catalyzed hydrogenation of o cresol to 2 methylcyclohexanon.. [askfilo.com]

- 6. trans-green acetate, 20298-70-8 [thegoodscentscompany.com]

- 7. cis-woody acetate, 10411-92-4 [thegoodscentscompany.com]

- 8. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]

- 9. CAS 5726-19-2: 2-Methylcyclohexyl acetate | CymitQuimica [cymitquimica.com]

2-Methylcyclohexyl acetate IUPAC name and synonyms

[1][2]

Executive Summary

2-Methylcyclohexyl acetate (CAS: 5726-19-2) is a cyclic ester widely utilized in the fine chemical, fragrance, and pharmaceutical processing industries.[1] Characterized by its fruity, woody odor profile and robust solvent properties, it serves a dual function as both a sensory ingredient and a high-performance extraction solvent.[1][2] This guide provides a comprehensive technical analysis of its nomenclature, stereochemical considerations, synthesis pathways, and analytical characterization, tailored for researchers and drug development professionals.[1]

Nomenclature and Identity

Core Identifiers

The nomenclature for 2-methylcyclohexyl acetate can be complex due to its stereochemistry. The commercial product is typically a mixture of cis and trans isomers, though specific applications may require enantiopure forms.[1]

| Identifier Type | Designation | Notes |

| IUPAC Name | (2-Methylcyclohexyl) acetate | Preferred IUPAC name (PIN).[1] |

| Common Name | 2-Methylcyclohexyl acetate | Standard industrial usage.[3][1][4] |

| CAS Number (Generic) | 5726-19-2 | Covers the mixture of isomers or unspecified stereochemistry.[1] |

| CAS Number (trans) | 15288-15-0 | Specific to the trans-isomer ([(1R,2R)-2-methylcyclohexyl] acetate).[1][2] |

| Molecular Formula | C | |

| Molecular Weight | 156.22 g/mol | |

| SMILES | CC1CCCCC1OC(=O)C | Generic connectivity.[1][2] |

Synonyms[2][4][5]

Stereochemistry

The molecule possesses two chiral centers at C1 and C2 of the cyclohexane ring.[1]

-

Cis-isomer: The methyl and acetate groups are on the same side of the ring plane.[1]

-

Trans-isomer: The methyl and acetate groups are on opposite sides.[1]

-

Conformational Analysis: The trans-isomer typically exists in a diequatorial conformation (both groups equatorial) which is thermodynamically more stable than the diaxial conformer.[1] The cis-isomer exists as a rapidly interconverting equilibrium of axial-equatorial conformers.[1]

Synthesis and Production Protocols

The industrial synthesis of 2-methylcyclohexyl acetate generally proceeds via a two-step sequence starting from o-cresol.[1] This pathway is preferred for its atom economy and availability of precursors.[1]

Synthesis Pathway Diagram[2]

Caption: Two-step industrial synthesis from o-cresol via catalytic hydrogenation and Fischer esterification.

Detailed Methodology

Step 1: Hydrogenation of o-Cresol

-

Reagents: o-Cresol, Hydrogen gas.[1]

-

Catalyst: Raney Nickel (active surface area promotes ring saturation without cleavage).[1]

-

Conditions: High pressure (5 bar) and temperature (140°C).[1]

-

Mechanism: Heterogeneous catalysis reduces the aromatic ring to a cyclohexane ring.[1]

-

Outcome: Formation of 2-methylcyclohexanol (mixture of cis and trans).[1]

Step 2: Fischer Esterification

-

Reagents: 2-Methylcyclohexanol, Glacial Acetic Acid.[1]

-

Catalyst: Sulfuric acid (H

SO -

Solvent: Often performed neat or with an azeotropic solvent (e.g., cyclohexane) to remove water.[1]

-

Protocol:

-

Charge reactor with 2-methylcyclohexanol (1.0 eq) and acetic acid (1.2–2.0 eq).[1]

-

Add catalyst (0.5–1.0 wt%).[1]

-

Heat to reflux (~100–120°C) with a Dean-Stark trap to continuously remove water, driving the equilibrium forward (Le Chatelier's principle).[1]

-

Neutralize with sodium bicarbonate solution.[1]

-

Purify via fractional distillation.[1]

-

Analytical Characterization

For quality control in drug development or high-grade solvent applications, verifying the structure and purity is critical.[1]

NMR Spectroscopy Data

The following data represents typical shifts for the major isomers in CDCl

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 4.55 – 4.65 | Multiplet (dt) | C1-H (Methine proton alpha to ester oxygen).[1] Shift varies slightly between cis (more downfield) and trans.[1] | |

| 2.04 | Singlet (3H) | Acetate Methyl (-O-CO-CH | |

| 1.95 – 2.05 | Multiplet | Ring protons (C3, C6 equatorial).[1] | |

| 1.00 – 1.80 | Multiplet | Remaining ring methylene protons.[1] | |

| 0.85 – 0.95 | Doublet (3H) | Ring Methyl (-CH-CH | |

| 170.5 | Quaternary | Carbonyl (-C =O).[1] | |

| 74.2 | Methine | C1 (alpha to oxygen).[1] | |

| 39.5 | Methine | C2 (alpha to methyl group).[1] | |

| 30.0 – 34.0 | Methylene | Ring carbons (C3, C4, C5, C6).[1] | |

| 21.2 | Methyl | Acetate Methyl .[1] | |

| 19.0 | Methyl | Ring Methyl . |

Mass Spectrometry (GC-MS)[2]

Applications in Research & Industry

Pharmaceutical Processing (Solvent)

2-Methylcyclohexyl acetate acts as a specialized solvent in the Anthraquinone Process for hydrogen peroxide production.[1][2]

-

Mechanism: It serves as a high-boiling, non-polar solvent component (often mixed with aromatic solvents) to dissolve the quinone carrier.[1]

-

Advantage: Its resistance to oxidation and good partition coefficient improves the efficiency of the H

O

Excipient and Sensory Agent[3]

-

Fragrance: Used in "green" or "fruity" accords.[1] It provides a lifting effect in top notes with a scent profile described as "fruity, banana-like, with woody undertones."[1]

-

Flavoring: GRAS (Generally Recognized As Safe) status allows its use in oral formulations to mask bitter active pharmaceutical ingredients (APIs).[1]

Safety and Toxicology (GHS Standards)[2]

When handling 2-methylcyclohexyl acetate in a laboratory setting, adhere to the following safety profile.

| Hazard Class | GHS Code | Statement |

| Flammability | H227 | Combustible liquid (Flash point ~66°C).[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

Handling Protocol:

References

Stereochemical & Physicochemical Analysis of 2-Methylcyclohexyl Acetate: A Technical Monograph

Executive Summary

2-Methylcyclohexyl acetate (CAS: 5726-19-2 ) is a cycloaliphatic ester widely utilized in the fine fragrance industry and as a specialized solvent in organic synthesis.[1] Its utility is defined by its stereochemistry; the molecule exists as a mixture of cis and trans diastereomers, each possessing distinct thermodynamic stabilities and organoleptic profiles. This guide provides a rigorous analysis of its molecular identity, validated synthetic protocols, and characterization logic, designed for researchers requiring high-purity standards.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

The fundamental identity of 2-methylcyclohexyl acetate extends beyond its stoichiometric formula. For application scientists, understanding the conformational equilibrium between the cis and trans isomers is critical, as this dictates reactivity and density.[1]

Core Data Table[1]

| Parameter | Value | Technical Notes |

| IUPAC Name | (2-Methylcyclohexyl) acetate | |

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | Calculated using standard atomic weights (C: 12.01, H: 1.008, O: 16.00).[1][2][3][4] |

| CAS Registry | 5726-19-2 | Mixed isomers.[1] Specific isomers have unique CAS (e.g., trans: 54714-33-9).[1][4] |

| Boiling Point | 182–186 °C | At 760 mmHg.[1] |

| Density | 0.947 – 0.951 g/mL | At 20 °C. Density varies slightly by isomer ratio. |

| Flash Point | 66 °C | Closed cup. |

| Solubility | Immiscible in water | Soluble in EtOH, Et₂O, and chlorinated solvents. |

Stereochemical Expertise: The Conformational Lock

The cyclohexane ring adopts a chair conformation.[1] The stability of 2-methylcyclohexyl acetate is governed by 1,3-diaxial interactions.[1]

-

Trans-Isomer: The most thermodynamically stable conformation is the diequatorial form, where both the methyl group (C2) and the acetate group (C1) occupy equatorial positions.[1] This minimizes steric strain.[1]

-

Cis-Isomer: In the cis configuration, one substituent must be axial while the other is equatorial.[1] This introduces higher potential energy due to gauche interactions and 1,3-diaxial strain.[1]

Implication for Synthesis: Thermodynamic control (high heat, acid catalysis) tends to favor the trans isomer, whereas kinetic control can yield varying ratios.[1]

Part 2: Synthetic Pathways & Mechanism[1]

While Fischer esterification (Alcohol + Acid ⇌ Ester + Water) is common, it is equilibrium-limited.[1] For high-purity research applications, O-acylation using acetic anhydride is the superior protocol due to its irreversibility and high atom economy when catalyzed by DMAP (4-Dimethylaminopyridine).[1]

Experimental Protocol: DMAP-Catalyzed Acetylation

Scale: 50 mmol[1]

-

Reagent Prep: In a flame-dried 250 mL round-bottom flask (RBF), dissolve 2-methylcyclohexanol (5.71 g, 50 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Catalyst Addition: Add Triethylamine (Et₃N) (7.6 g, 75 mmol) followed by DMAP (0.3 g, 2.5 mmol, 5 mol%). The Et₃N acts as an HCl/acid scavenger, while DMAP acts as a nucleophilic catalyst.

-

Acylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (6.12 g, 60 mmol) over 15 minutes.

-

Mechanism Note: DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium ion, which is then attacked by the alcohol.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

-

Workup: Quench with saturated NaHCO₃ (50 mL) to neutralize excess acid. Extract the organic layer.[1] Wash with 1M HCl (to remove pyridine/DMAP), then brine.[1]

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation (approx. 80°C at 15 mmHg) to obtain a colorless liquid.[1]

Reaction Workflow Diagram

Part 3: Analytical Characterization[1]

Validating the structure requires distinguishing between the cis and trans isomers.[1][5] Standard Mass Spectrometry (GC-MS) confirms the molecular weight, but Nuclear Magnetic Resonance (NMR) is required for stereochemical assignment.[1]

NMR Logic: The Karplus Relationship

The distinction relies on the coupling constant (

-

Trans-Isomer (Diequatorial): The C1 proton is axial .[1] It has anti-periplanar relationships with the C2-axial proton and C6-axial proton.[1]

-

Cis-Isomer (Axial-Equatorial): The C1 proton is equatorial (if the bulky methyl is equatorial).[1] It has gauche relationships with adjacent protons.[1]

Isomer Identification Logic Tree

Part 4: Applications in Bio-Organic Chemistry[1]

Fragrance & Olfactory Science

2-Methylcyclohexyl acetate is a "Sevin Acetate" type odorant.[1]

-

Profile: It exhibits a fresh, fruity, and woody character with minty undertones.[6]

-

Structure-Odor Relationship (SOR): The cis isomer is generally perceived as having a more intense, herbal note, while the trans isomer is softer and woodier.[1] This makes stereoselective synthesis valuable for fine perfumery.[1]

Solvent Applications

Due to its high boiling point (182°C) and lipophilicity, it serves as a "green" alternative to chlorinated solvents in specific high-temperature extractions or reaction media where ester stability is maintained.[1]

References

-

National Institute of Standards and Technology (NIST). (2023).[1] 2-Methylcyclohexyl acetate: Gas Phase Thermochemistry Data.[1] NIST Chemistry WebBook, SRD 69.[1][7] [Link]

-

PubChem. (2024).[1] Compound Summary: 2-Methylcyclohexyl acetate (CID 98345).[1][4] National Center for Biotechnology Information. [Link]

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1] Wiley-Interscience. (Foundational text for cyclohexane conformational analysis).

-

Arctander, S. (1969).[1] Perfume and Flavor Chemicals (Aroma Chemicals).[1] Vol. II. Allured Publishing Corporation.[1] (Source for organoleptic profiles).

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583.[1] [Link]

Sources

- 1. 2-methylcyclohexyl acetate [webbook.nist.gov]

- 2. Cyclohexylmethyl Acetate synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 5726-19-2: 2-Methylcyclohexyl acetate | CymitQuimica [cymitquimica.com]

- 4. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Buy O-tert-butyl Cyclohexyl Acetate From Fragrance Chemical Supplier [chemicalbull.com]

- 7. 2-Propenoic acid, 2-methyl-, cyclohexyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 2-Methylcyclohexyl Acetate in Organic Solvents

Introduction: Understanding the Role of 2-Methylcyclohexyl Acetate

2-Methylcyclohexyl acetate (CAS 5726-19-2) is a cyclic ester recognized for its characteristic fruity aroma, which has led to its application in the fragrance and flavoring industries.[1] Beyond its olfactory properties, its nature as an organic ester with a bulky cycloaliphatic structure gives it unique solvency characteristics. These characteristics are pivotal in its use as an effective extracting solvent in specialized chemical processes, such as the production of hydrogen peroxide via the anthraquinone process.[2] A thorough understanding of its solubility profile is therefore critical for researchers and formulation scientists seeking to leverage its properties in diverse applications, from reaction chemistry to the development of novel drug delivery systems.

This guide provides a comprehensive exploration of the solubility of 2-methylcyclohexyl acetate, grounding quantitative data in the fundamental principles of physical chemistry and providing actionable experimental protocols.

Core Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," a concept rooted in the nature and magnitude of intermolecular forces. The dissolution process can be understood as an energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For 2-methylcyclohexyl acetate, its molecular structure—comprising a nonpolar cyclohexane ring, a moderately polar ester functional group, and a methyl substituent—dictates a nuanced solubility behavior.

The ester group (-COO-) is the primary site for polar interactions, capable of engaging in dipole-dipole forces and acting as a hydrogen bond acceptor. The cyclohexane ring and methyl group, however, are nonpolar and interact primarily through weaker London dispersion forces. Consequently, the overall solubility of 2-methylcyclohexyl acetate is a balance between these competing characteristics. It exhibits limited solubility in highly polar solvents like water but is readily miscible with a wide array of organic solvents.[3]

Hansen Solubility Parameters (HSP): A Predictive Framework

To move beyond qualitative descriptions, we can employ the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The principle states that substances with similar HSP values are likely to be miscible.

Table 1: Estimated Hansen Solubility Parameters for 2-Methylcyclohexyl Acetate and Select Solvents

| Compound | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| 2-Methylcyclohexyl Acetate (Estimated) | 16.5 | 4.5 | 6.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Note: Solvent HSP values are from established databases.[6] The values for 2-methylcyclohexyl acetate are estimated based on its chemical structure and are intended for predictive purposes.

The closer the HSP values of a solvent are to those of 2-methylcyclohexyl acetate, the higher the expected solubility. This predictive tool is invaluable for pre-screening potential solvents and understanding the underlying chemical affinities.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of 2-methylcyclohexyl acetate in a broad range of organic solvents at 25°C. This data provides a clear and comparative view of its solvency power across different solvent classes.

Table 2: Solubility of 2-Methylcyclohexyl Acetate in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Solubility (g/L) | Qualitative Solubility |

| n-Hexane | Nonpolar | 89.23[7] | Soluble |

| n-Heptane | Nonpolar | 62.09[7] | Soluble |

| Cyclohexane | Nonpolar | 142.62[7] | Soluble |

| Toluene | Aromatic | 332.27[7] | Very Soluble |

| Chloroform | Halogenated | 2375.36[7] | Miscible |

| Dichloromethane | Halogenated | 1811.0[7] | Miscible |

| Diethyl Ether | Ether | 441.88[7] | Very Soluble |

| Acetone | Ketone | 723.82[7] | Miscible |

| Ethyl Acetate | Ester | 430.06[7] | Very Soluble |

| Acetonitrile | Nitrile | 727.33[7] | Miscible |

| Methanol | Polar Protic (Alcohol) | 1172.03[7] | Miscible |

| Ethanol | Polar Protic (Alcohol) | 1040.01[7] | Miscible |

| Isopropanol | Polar Protic (Alcohol) | 1136.33[7] | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 848.7[7] | Miscible |

| Water | Polar Protic | 2.24[7] | Sparingly Soluble |

The data clearly illustrates that 2-methylcyclohexyl acetate is highly soluble to miscible in a wide range of organic solvents, from nonpolar hydrocarbons to polar aprotic and protic solvents. Its limited solubility in water is also quantitatively confirmed.

Experimental Protocol for Solubility Determination

To ensure scientific rigor, the solubility of 2-methylcyclohexyl acetate should be determined experimentally. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Protocol: Shake-Flask Solubility Determination

1. Materials and Reagents:

-

2-Methylcyclohexyl acetate (purity >99%)

-

Selected organic solvent (analytical grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE)

-

Calibrated analytical balance

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Volumetric flasks and pipettes

-

Internal standard (e.g., n-dodecane)

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-methylcyclohexyl acetate to a scintillation vial containing a known volume (e.g., 10 mL) of the chosen solvent. The excess solid (or liquid) phase should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-course study is recommended to confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. The filtration step is critical to remove any undissolved micro-particles.

-

Quantification: Determine the concentration of 2-methylcyclohexyl acetate in the filtered solution using a validated analytical method, such as GC-FID.

3. Quantitative Analysis by Gas Chromatography (GC-FID):

-

Standard Preparation: Prepare a series of calibration standards of 2-methylcyclohexyl acetate in the solvent of interest, each containing a fixed concentration of an internal standard.

-

Sample Preparation: Dilute the filtered sample solution with the solvent to bring its concentration within the calibration range. Add the internal standard to the diluted sample.

-

GC Conditions (Typical):

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.

-

Carrier Gas: Helium or Hydrogen

-

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of 2-methylcyclohexyl acetate to the peak area of the internal standard against the concentration of the standards. Use this curve to determine the concentration of 2-methylcyclohexyl acetate in the unknown sample.

Caption: Experimental workflow for shake-flask solubility determination.

Practical Applications and Solvent Selection

The extensive solubility of 2-methylcyclohexyl acetate in organic solvents underpins its utility in various applications.

-

Extraction Solvent: Its high solubility for organic compounds and low solubility in water make it an excellent choice for liquid-liquid extractions from aqueous matrices. This is exemplified in the anthraquinone process for hydrogen peroxide production, where it is used to efficiently extract the organic-soluble anthraquinone derivatives.[2]

-

Formulation Development: In the fragrance and cosmetics industry, its ability to dissolve a wide range of aromatic compounds and essential oils makes it a versatile formulation component. For drug development professionals, it can be considered as a potential excipient or solvent in non-aqueous formulations, particularly for hydrophobic active pharmaceutical ingredients (APIs).

-

Reaction Medium: Its relatively high boiling point (approx. 182-186°C) and broad solvency make it a suitable medium for organic reactions that require elevated temperatures and good solubility of both nonpolar and moderately polar reactants.[8]

The selection of an appropriate solvent system can be guided by the principles of Hansen Solubility Parameters, as illustrated in the following logical diagram.

Caption: Logical diagram for solvent selection using HSP.

Safety and Handling

2-Methylcyclohexyl acetate is considered to have low toxicity, but as with all organic solvents, it should be handled with appropriate care in a well-ventilated area.[3] It is advisable to wear personal protective equipment, including safety glasses and chemical-resistant gloves. Always consult the latest Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-Methylcyclohexyl acetate is a versatile organic solvent with a favorable solubility profile for a wide range of applications. Its miscibility with numerous organic solvents, from nonpolar to polar, is a direct consequence of its hybrid molecular structure, featuring both a large nonpolar cycloaliphatic ring and a polar ester group. By understanding the theoretical underpinnings of its solubility through frameworks like Hansen Solubility Parameters and employing robust experimental methods for quantification, researchers and drug development professionals can effectively harness the properties of this compound for innovation in their respective fields.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Google Patents. (CN105315156A).

-

TGSC Information System. (2023). 2-Methylcyclohexyl acetate. [Link]

-

Atul Ltd. (2019). 2-Methylcyclohexyl acetate Technical Data Sheet. [Link]

- Belmares, M., et al. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors.

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

-

PubChem. (n.d.). 2-Methylcyclohexyl acetate. National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). (n.d.). 2-methylcyclohexyl acetate. [Link]

-

Murov, S. (n.d.). Properties of Common Organic Solvents. [Link]

-

ResearchGate. (2014). Physical properties of some common organic solvents. [Link]

-

University of Toronto. (n.d.). Solubility of Organic Compounds. [Link]

-

Master Organic Chemistry. (2010). Functional Groups. [Link]

-

Chemistry LibreTexts. (2021). Intermolecular Forces. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. atul.co.in [atul.co.in]

- 3. CAS 5726-19-2: 2-Methylcyclohexyl acetate | CymitQuimica [cymitquimica.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. scent.vn [scent.vn]

- 8. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]

2-Methylcyclohexyl Acetate: Stereochemical Architecture and Synthetic Evolution

Abstract

2-Methylcyclohexyl acetate (CAS 5726-19-2) represents a critical junction between aromatic feedstock valorization and alicyclic fine chemistry. Originally derived from the hydrogenation of coal-tar sourced o-cresol, this ester has evolved from a fragrance ingredient characterized by a verdant, fruity olfactory profile to a specialized solvent in the anthraquinone process for hydrogen peroxide production.[1] This guide provides a rigorous examination of its discovery, stereochemical dynamics, and industrial synthesis, offering researchers a self-validating protocol for its preparation and analysis.

Part 1: Historical Genesis & Industrial Evolution

The Coal Tar Connection (Early 20th Century)

The history of 2-methylcyclohexyl acetate is inextricably linked to the industrial availability of its precursor, o-cresol. In the late 19th and early 20th centuries, the fractionation of coal tar yielded vast quantities of isomeric cresols. The "discovery" of 2-methylcyclohexyl acetate was not a singular pharmaceutical breakthrough but rather a result of the systematic application of the Sabatier-Senderens reduction (Nobel Prize, 1912) to aromatic alcohols.

By the 1920s, the catalytic hydrogenation of cresols over nickel catalysts became a standard industrial unit operation, yielding methylcyclohexanols. The subsequent acetylation to esters was a natural progression in the search for stable, non-oxidizing solvents and fragrance materials.

The 1970s Pivot: Industrial Solvents

While initially valued for its "green apple" and woody fragrance notes, a significant technical pivot occurred in the 1970s. Researchers identified 2-methylcyclohexyl acetate as an optimal solvent for the anthraquinone autoxidation process (used to manufacture H₂O₂).[1] Its high partition coefficient for quinones, coupled with resistance to oxidation and low water solubility, transformed it from a perfumery niche to an industrial staple.

Part 2: Chemical Architecture & Stereochemistry

Understanding the stereochemistry of 2-methylcyclohexyl acetate is a prerequisite for its effective synthesis and application. The molecule possesses two chiral centers at C1 and C2, leading to distinct cis and trans diastereomers, each existing as a pair of enantiomers.

Conformational Analysis

The stability and reactivity of the isomers are dictated by the cyclohexane chair conformation.

-

Trans-isomer (Thermodynamic Product): The bulky methyl and acetate groups prefer the diequatorial (1e, 2e) conformation to minimize 1,3-diaxial interactions. This is the most thermodynamically stable form.

-

Cis-isomer (Kinetic Product): One substituent must occupy an axial position (1a, 2e or 1e, 2a). This introduces steric strain, making the cis isomer higher in energy and slightly more volatile.

Stereochemical Pathway Diagram

The following diagram illustrates the divergence of isomers during the hydrogenation of o-cresol, a critical control point for researchers.

Figure 1: Stereochemical divergence during the synthesis of 2-methylcyclohexyl acetate. Note that esterification retains the stereochemistry of the alcohol precursor.

Part 3: Synthetic Protocols

This section details a self-validating two-step synthesis starting from o-cresol.

Step 1: High-Pressure Hydrogenation (Precursor Synthesis)

Objective: Reduction of o-cresol to 2-methylcyclohexanol.[2]

-

Reagents: o-Cresol (99%), Raney Nickel (active catalyst), Hydrogen gas.

-

Conditions: 140°C, 50 bar (5 MPa), 6 hours.

Protocol:

-

Load an autoclave with o-cresol and 5 wt% Raney Nickel (washed with ethanol).

-

Purge the system with nitrogen (3x) followed by hydrogen (3x).

-

Pressurize to 50 bar H₂ and heat to 140°C. Stirring speed must ensure gas-liquid mass transfer (>800 rpm).

-

Monitor pressure drop. Reaction is complete when H₂ uptake ceases.

-

Critical Control: Filter the hot catalyst under inert atmosphere (pyrophoric hazard).

-

Analyze the filtrate by GC.[3] Expect a mixture of cis/trans isomers (typically 60:40 to 80:20 depending on catalyst age).

Step 2: Fischer Esterification with Azeotropic Distillation

Objective: Conversion of 2-methylcyclohexanol to 2-methylcyclohexyl acetate.

-

Reagents: 2-Methylcyclohexanol (from Step 1), Glacial Acetic Acid (1.5 eq), p-Toluenesulfonic acid (p-TsOH, 1 mol%), Cyclohexane (entrainer).

-

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.[4]

Protocol:

-

Setup: Charge the flask with 2-methylcyclohexanol (1.0 mol), acetic acid (1.5 mol), p-TsOH (0.01 mol), and cyclohexane (150 mL).

-

Reflux: Heat the mixture to reflux (~85-90°C). The cyclohexane/water azeotrope will condense and separate in the Dean-Stark trap.

-

Completion: Continue reflux until water collection matches the theoretical yield (18 mL for 1 mol scale).

-

Workup:

-

Purification: Fractional distillation.

-

Solvent cut: Cyclohexane (81°C).

-

Product fraction: 2-Methylcyclohexyl acetate (175-180°C).

-

Reaction Mechanism Visualization

The following diagram details the acid-catalyzed mechanism, highlighting the reversibility that necessitates the Dean-Stark trap.

Figure 2: Mechanism of the Fischer Esterification. The elimination of water is the driving force, facilitated by the azeotropic removal in the experimental protocol.

Part 4: Technical Data & Specifications

For researchers validating their synthesis, the following physicochemical data serves as the standard reference.

| Property | Value / Specification | Notes |

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | |

| Boiling Point | 178 - 180°C | At 760 mmHg |

| Density | 0.949 g/mL | At 25°C |

| Refractive Index | 1.443 | |

| Flash Point | 68°C (Closed Cup) | Flammable Liquid |

| Solubility | < 0.1% in Water | Miscible in ethanol, ether |

| Organoleptic | Fruity, Woody, Herbal | Reminiscent of mint/apple |

References

-

Sabatier, P., & Senderens, J. B. (1905). New methods of general hydrogenation. Annales de Chimie et de Physique.

-

Liu, J. X. (2005). Synthesis Of 2-methylcyclohexyl Acetate. Globe Thesis.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61163, 2-Methylcyclohexyl acetate. [Link]

-

Atul Ltd. (2019). Technical Data Sheet: 2-Methylcyclohexyl acetate. [Link]

Sources

2-Methylcyclohexyl Acetate: Biocatalytic Resolution, Stereochemical Utility, and Functional Applications

Executive Summary & Physicochemical Profile[1][2]

2-Methylcyclohexyl acetate (2-MCHA) is often dismissed as a mere commodity fragrance ingredient (fruity/woody notes). However, for the research and drug development community, its true value lies in its stereochemical architecture . The molecule exists as a mixture of cis and trans diastereomers, each possessing enantiomeric pairs.

This guide pivots the focus from "fragrance" to Chiral Building Blocks (CBBs) . The ability to resolve 2-MCHA into enantiopure (1R,2R)- or (1S,2S)-2-methylcyclohexanol provides a critical scaffold for synthesizing chiral auxiliaries used in asymmetric synthesis of pharmaceuticals. Furthermore, its structural homology to insect pheromones opens niche research avenues in agrochemical signaling.

Physicochemical Data Table

| Property | Value | Relevance to Research |

| CAS Number | 5726-19-2 | Unique Identifier |

| Molecular Formula | C₉H₁₆O₂ | Precursor mapping |

| Boiling Point | 182–186 °C | Distillation/Purification feasibility |

| Flash Point | ~68 °C (Closed Cup) | Safety in scale-up (Combustible, Class IIIA) |

| Solubility | Soluble in EtOH, Ether; <0.1% in H₂O | Ideal for biphasic enzymatic catalysis |

| LogP | ~2.4 | Lipophilicity indicates membrane permeability |

| Chirality | 2 Stereocenters (C1, C2) | 4 Stereoisomers (cis/trans pairs) |

Core Research Area: Enzymatic Kinetic Resolution

The primary research vector for drug development professionals is the Kinetic Resolution (KR) of racemic 2-MCHA. Chemical separation of these isomers is costly and inefficient. Biocatalysis using lipases offers a high-yield, high-enantioselectivity route.

The Mechanism: Serine Hydrolase Catalysis